1,1-Dibenzyl-thiourea
Overview
Description
1,1-Dibenzyl-thiourea is an organosulfur compound with the chemical formula C15H16N2S. It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
1,1-Dibenzyl-thiourea is an organosulfur compound that has been found to have diverse biological applications . The primary targets of this compound are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
This compound interacts with its targets, the aforementioned enzymes, by inhibiting their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in. For instance, the inhibition of AChE and BuChE can impact neurotransmission, while the inhibition of α-amylase and α-glucosidase can affect carbohydrate metabolism .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting α-amylase and α-glucosidase, it impacts the breakdown of complex carbohydrates into simple sugars, thus affecting the carbohydrate metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in neurotransmission .
Pharmacokinetics
A study on thiourea derivatives suggests that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on the target enzymes. This can lead to changes in neurotransmission and carbohydrate metabolism, potentially resulting in various physiological effects .
Biochemical Analysis
Biochemical Properties
Thioureas and their derivatives, including 1,1-Dibenzyl-thiourea, have been found to interact with various enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions can lead to the inhibition of these enzymes, affecting various biochemical reactions .
Cellular Effects
Thiourea derivatives have been shown to have antibacterial and antioxidant potentials . They have also been found to inhibit glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process is believed to be associated with the biological activity of these compounds .
Metabolic Pathways
It is known that thiourea derivatives can undergo oxidation at sulfur, which is likely to be a key step in their metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibenzyl-thiourea can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds as follows:
C6H5CH2NH2+CSCl2→C6H5CH2NHC(S)NHCH2C6H5+HCl
Another method involves the reaction of dibenzylamine with carbon disulfide and an alkylating agent. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzylamine.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,1-Dibenzyl-thiourea has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of other organosulfur compounds.
Biology: It has been studied for its potential enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of polymers, dyes, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutyl-thiourea
- 1,1-Diphenyl-thiourea
- 1,1-Diethyl-thiourea
Uniqueness
1,1-Dibenzyl-thiourea is unique due to its specific structural features, such as the presence of benzyl groups, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,1-dibenzylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFCIWCWYTUZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393233 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-34-3 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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